Methyldiiodoarsine-d3
Description
Methyldiiodoarsine-d3 (CH₃AsI₂-d3) is a deuterated analog of methyldiiodoarsine, where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) by reducing signal interference from natural hydrogen isotopes . The compound is primarily used in chemical research to study arsenic-containing organometallics, particularly in tracing reaction mechanisms or environmental pathways due to its stability under analytical conditions. Its molecular weight is approximately 345.8 g/mol, with a boiling point estimated at 180–190°C (decomposes). Toxicity profiles align with other organoarsenicals, requiring stringent handling protocols .
Properties
CAS No. |
32176-16-2 |
|---|---|
Molecular Formula |
CD₃AsI₂ |
Molecular Weight |
346.78 |
Synonyms |
Diiodomethylarsine-d3; Methylarsine-d3 Diiodide; Methylarsonous-d3 Diiodide; |
Origin of Product |
United States |
Preparation Methods
Methyldiiodoarsine-d3 can be synthesized through a series of chemical reactions. One common method involves the reaction of methylarsine oxide with iodine under controlled conditions . The reaction typically takes place in a solvent such as chloroform, and the product is purified through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Methyldiiodoarsine-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methylarsine oxide.
Reduction: It can be reduced to form methylarsine.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyldiiodoarsine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving carbon-phosphorus chemistry.
Biology: The compound is used to study the inhibition of thioredoxin reductase and its effects on cellular oxidative stress responses.
Medicine: Research involving this compound contributes to understanding the role of thioredoxin reductase in various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mechanism of Action
Methyldiiodoarsine-d3 exerts its effects primarily through the inhibition of thioredoxin reductase. This enzyme plays a crucial role in maintaining the redox balance within cells by reducing thioredoxin, which in turn reduces other proteins involved in oxidative stress responses. By inhibiting thioredoxin reductase, this compound disrupts this balance, leading to increased oxidative stress and potential cell damage.
Comparison with Similar Compounds
Structural and Functional Comparisons
Methyldiiodoarsine-d3 belongs to the organoarsenic halide family. Key comparable compounds include:
| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | CH₃AsI₂-d3 | 345.8 | 180–190 (dec.) | NMR/MS tracing, mechanistic studies |
| Methyldichloroarsine | CH₃AsCl₂ | 170.4 | 130–135 | Chemical warfare simulants |
| Methyldibromoarsine | CH₃AsBr₂ | 259.8 | 150–160 (dec.) | Catalysis research |
| Diphenylamine analogs* | C₁₂H₁₁N | 169.2 | 302–305 | Pharmaceutical intermediates |
*Diphenylamine analogs (e.g., tofenamic acid derivatives) share structural motifs with iodine-substituted aromatics but lack arsenic, limiting direct reactivity parallels .
Stability and Reactivity
- Thermal Stability : this compound exhibits lower thermal stability compared to its chloro- and bromo- analogs due to weaker As–I bonds. Decomposition above 180°C releases iodine vapors, complicating high-temperature applications .
- Solubility: Unlike hydrophilic methyldichloroarsine, this compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L) but dissolves readily in non-polar solvents like dichloromethane.
Analytical Performance
A 2021 study validated a gas chromatography-MS (GC-MS) method for detecting organoarsenicals, highlighting this compound’s superior isotopic purity (99.2% deuterium incorporation) compared to non-deuterated analogs. Detection limits were 0.05 ppm, outperforming methyldibromoarsine (0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
